
Ethyl 3-methyl-2-methylidenepentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-methyl-2-methylidenepentanoate is an organic compound with a branched structure It is an ester, which means it is derived from an acid (in this case, a carboxylic acid) in which at least one -OH (hydroxyl) group is replaced by an -O-alkyl (alkoxy) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-2-methylidenepentanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-2-methylidenepentanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-methyl-2-methylidenepentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-methyl-2-methylidenepentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-methyl-2-methylidenepentanoate depends on its specific application. In general, the compound interacts with molecular targets through its ester functional group, which can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-methyl-2-methylidenepentanoate can be compared with other similar esters, such as:
Ethyl acetate: A simple ester with a similar functional group but a different structure.
Mthis compound: A closely related compound with a methyl group instead of an ethyl group.
Propyl 3-methyl-2-methylidenepentanoate: Another related ester with a propyl group.
The uniqueness of this compound lies in its specific branching and functional groups, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
ethyl 3-methyl-2-methylidenepentanoate |
InChI |
InChI=1S/C9H16O2/c1-5-7(3)8(4)9(10)11-6-2/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
QGAJWFKMFJHXSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


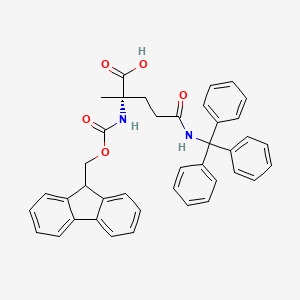
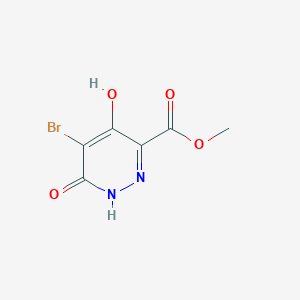

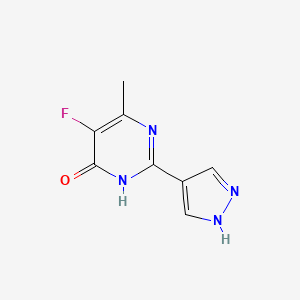
![Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13496820.png)
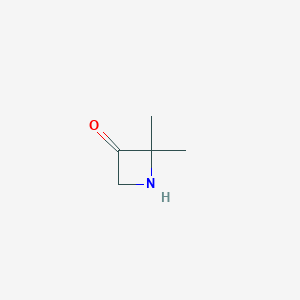
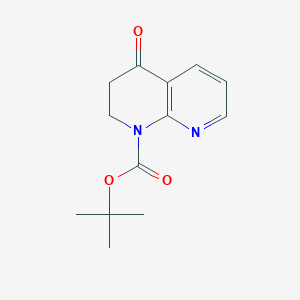

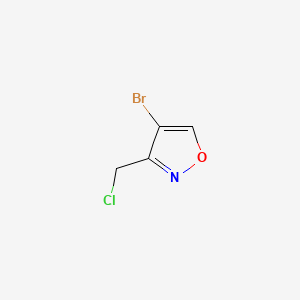
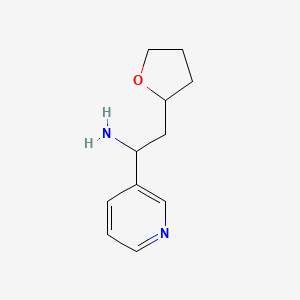

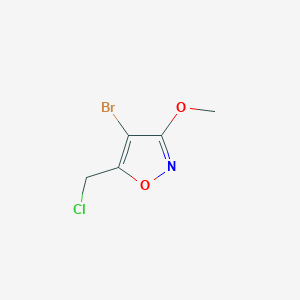
![3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13496892.png)

